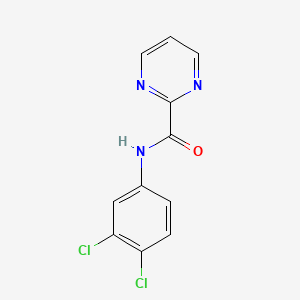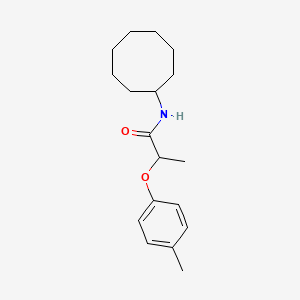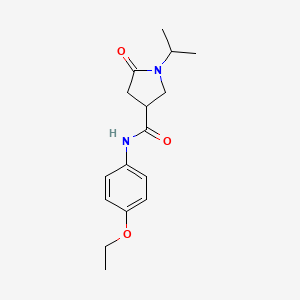
N-(4-ethoxyphenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolidine-based compounds, including those similar to N-(4-ethoxyphenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide, typically involves multistep synthetic routes. For example, the synthesis of related pyrrolidine derivatives has been achieved through methods such as condensation reactions, nucleophilic substitution, and cyclization processes. These methods often involve the use of catalysts and specific reagents to facilitate the formation of the pyrrolidine core and subsequent functionalization at various positions of the molecule (Zhou et al., 2021).
Molecular Structure Analysis
X-ray diffraction and computational studies, such as DFT (Density Functional Theory), are commonly employed to analyze the molecular structure of pyrrolidine derivatives. These techniques provide detailed insights into the molecular conformation, bond lengths, angles, and overall geometry. For instance, studies on related compounds have shown the importance of intermolecular interactions, such as hydrogen bonding, in determining the solid-state structure and stability of these molecules (Banerjee et al., 2002).
Chemical Reactions and Properties
Pyrrolidine derivatives undergo a variety of chemical reactions, reflecting their versatile chemical properties. These reactions include acylation, reduction, and cycloaddition, which are pivotal in modifying the molecular structure for desired biological activities or physical properties. The reactivity of such compounds often hinges on the presence of functional groups that can participate in nucleophilic or electrophilic attacks (Lei et al., 2013).
Physical Properties Analysis
The physical properties of pyrrolidine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in medicinal chemistry. These properties are influenced by the molecular structure, particularly the nature and position of substituents on the pyrrolidine ring. Analytical techniques like powder X-ray diffraction provide valuable information on the crystalline nature and stability of these compounds under various conditions (Wang et al., 2017).
Chemical Properties Analysis
The chemical properties of this compound, such as acidity, basicity, and reactivity towards other chemical species, are determined by its functional groups and molecular structure. Studies on similar compounds have highlighted the role of the pyrrolidine ring and substituents in dictating the chemical behavior, including reaction kinetics and mechanisms (Jones et al., 1990).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-4-21-14-7-5-13(6-8-14)17-16(20)12-9-15(19)18(10-12)11(2)3/h5-8,11-12H,4,9-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZCWLSIYWKCRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5601907.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[3-(3-pyridinyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5601923.png)
![2-benzyl-5-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5601927.png)
![2-[(4-biphenylylmethyl)thio]-1,3-benzoxazole](/img/structure/B5601928.png)
![1-[(3-methoxyphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5601931.png)
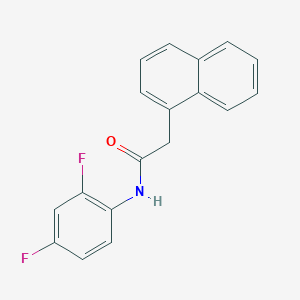
![4-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrazinyl)ethyl]benzamide](/img/structure/B5601942.png)
![1-cyclopropyl-N-[3-(4-fluorophenyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5601948.png)
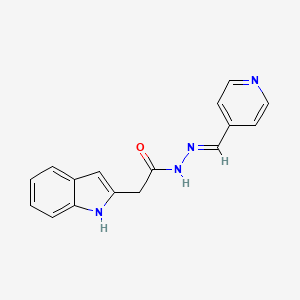
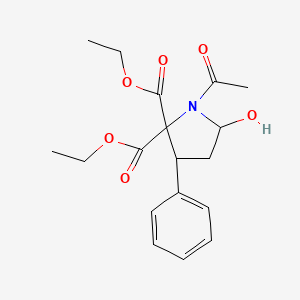
![4-(6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-3-pyridazinyl)morpholine](/img/structure/B5601970.png)
![1-[3-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B5601975.png)
